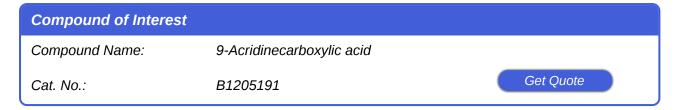


An In-depth Technical Guide to the Physicochemical Properties of 9-Acridinecarboxylic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **9-Acridinecarboxylic acid**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Core Physicochemical Data

The fundamental physicochemical properties of **9-Acridinecarboxylic acid** are summarized in the tables below, offering a clear and concise presentation of quantitative data for comparative analysis.

General and Physical Properties



Property	Value	Source(s)
Appearance	Yellow solid	[1]
Molecular Formula	C14H9NO2	[1][2]
Molecular Weight	223.23 g/mol	[2][3]
Melting Point	290 °C (decomposes)	[1][4]
Boiling Point	480.4 °C at 760 mmHg	[1]
Flash Point	244.3 °C	[1]

Solubility and Partitioning

Property	Value	Source(s)
Water Solubility	Sparingly soluble / Negligible	[1][4]
LogP	3.08	[4]
рКа	Data available in IUPAC Digitized pKa Dataset	[3]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are generalized for organic compounds and are applicable to **9-Acridinecarboxylic acid**.

Determination of Melting Point

The melting point of **9-Acridinecarboxylic acid** can be determined using the capillary method with a melting point apparatus.

Procedure:

 A small, finely powdered sample of 9-Acridinecarboxylic acid is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[1][5]



- The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[1]
- The assembly is placed in a heating bath (e.g., oil bath or a metal block apparatus).
- The sample is heated slowly, at a rate of approximately 2 °C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire solid has melted are recorded as the melting point range.[5] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.

Determination of Solubility

The solubility of **9-Acridinecarboxylic acid** in various solvents can be determined through a standardized procedure.[6][7]

Procedure:

- A small, measured amount (e.g., 25 mg) of **9-Acridinecarboxylic acid** is placed in a test tube.[6]
- A specific volume of the solvent (e.g., 0.75 mL of water) is added in small portions.[6]
- After each addition, the test tube is vigorously shaken for a set period (e.g., 60 seconds).[6]
- The compound is classified as soluble if it dissolves completely. If it does not, it is considered insoluble in that solvent under the tested conditions.[8]
- For water-insoluble compounds, subsequent tests can be performed with acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) solutions to assess the presence of basic and acidic functional groups, respectively.[7]

Determination of Octanol-Water Partition Coefficient (LogP)



The LogP value, a measure of lipophilicity, can be determined using the shake-flask method followed by quantification with High-Performance Liquid Chromatography (HPLC).[9][10]

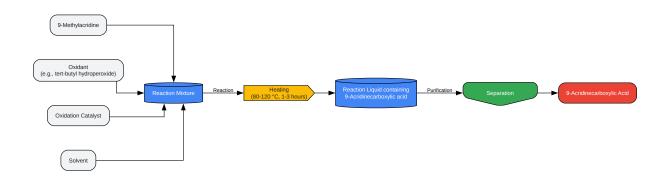
Procedure:

- A solution of **9-Acridinecarboxylic acid** is prepared in a biphasic system of n-octanol and water (pH 7.4 buffer), which have been pre-saturated with each other.[9]
- The mixture is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to separate.[9]
- Aliquots are taken from both the n-octanol and the aqueous layers.
- The concentration of **9-Acridinecarboxylic acid** in each phase is determined using a suitable analytical method, such as HPLC with UV detection.[9]
- The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
- The LogP is then calculated as the base-10 logarithm of P.[10]

Mandatory Visualizations Synthesis of 9-Acridinecarboxylic Acid

The following diagram illustrates a common synthetic route for **9-Acridinecarboxylic acid**, proceeding via an oxidation method from 9-methylacridine.





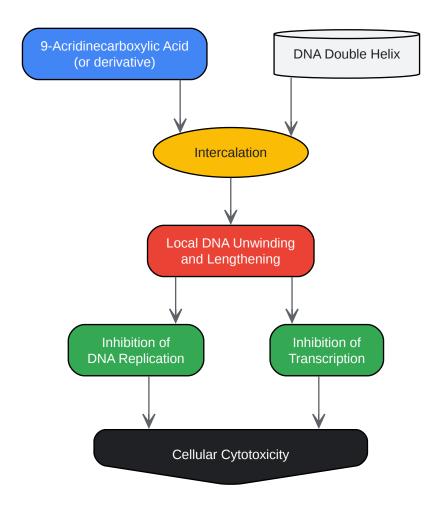
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Caption: Workflow for the synthesis of **9-Acridinecarboxylic acid** via oxidation.

Biological Activity Context: DNA Intercalation

While a specific signaling pathway for **9-Acridinecarboxylic acid** is not well-defined, its structural similarity to other acridine derivatives suggests a potential mechanism of action involving DNA intercalation. This process is crucial for the observed cytotoxic and antitumor activities of many acridine compounds.[2][11]





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Caption: Conceptual pathway of DNA intercalation by acridine compounds.

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